molecular formula C21H22O6 B1458808 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one CAS No. 909103-88-4

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one

Cat. No. B1458808
M. Wt: 370.4 g/mol
InChI Key: RJDWXBWHLRMTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromenone derivative. Chromenones are a type of organic compound with a structure based on a fused two-ring system, which consists of a benzene ring and a pyran ring . The molecule also contains methoxy groups (-OCH3) and an ethyl group (-CH2CH3), which are attached to different positions on the rings .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromenone core, followed by the addition of the methoxy and ethyl groups. This could potentially be achieved through a series of reactions including condensation, methylation, and alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the chromenone, with the various groups attached at the specified positions. The presence of the oxygen in the chromenone and the methoxy groups would introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents present. For example, under acidic conditions, the methoxy groups could potentially undergo demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the methoxy groups would likely make it more soluble in organic solvents compared to water .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Compounds similar to 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one, including chromones and coumarins, are core structures of secondary metabolites with significant pharmacological importance. Synthetic methodologies for such compounds, including 6H-benzo[c]chromen-6-ones, have been reviewed, highlighting protocols like Suzuki coupling reactions for the synthesis of biaryl structures, which then undergo lactonization. These processes are critical for creating a variety of pharmacologically active compounds (Mazimba, 2016; Mazimba, 2016).

Antioxidant Activity and Pharmacological Properties

Chromones, similar in structure to the compound , have been recognized for their broad range of biological activities, including antioxidant, anticancer, and anti-neurodegenerative effects. These properties are attributed to the 2H-chromen-2-one core, which can engage in a variety of interactions, contributing to their pharmacological significance. The ability of these compounds to act as free radical scavengers highlights their potential in preventing cellular damage that leads to various diseases (Torres et al., 2014).

Applications in Material Science and Bioactive Research

The exploration of coumarins and chromones extends beyond pharmacology into materials science and bioactive research. Their unique chemical structures enable applications ranging from the development of new anticancer drugs with high tumor specificity and less toxicity (Sugita et al., 2017) to potential uses in cleaner production methods and sustainable materials (Chernyshev et al., 2017).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-23-10-9-16-15-7-5-14(25-3)12-19(15)27-21(22)20(16)17-8-6-13(24-2)11-18(17)26-4/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDWXBWHLRMTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Reactant of Route 4
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.